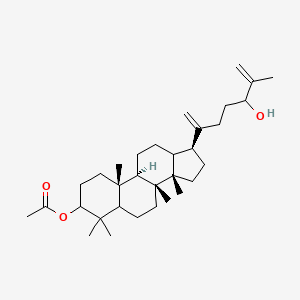

3-Acetoxy-24-hydroxydammara-20,25-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24?,25?,26?,27-,28?,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZGFSMFYISVKP-MFRXXFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CCC(=C)[C@H]1CC[C@]2(C1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and physicochemical properties of the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified as a constituent of the following plant species:

-

Panax ginseng C.A.Mey.: This compound is a recognized triterpenoid found in the roots of Panax ginseng, a well-known medicinal plant in traditional Asian medicine.[1] The presence of a wide array of dammarane-type triterpenoids is a characteristic feature of the Panax genus.

-

Microglossa pyrifolia (Lam.) Kuntze: This plant, belonging to the Asteraceae family, has also been reported as a natural source of this compound.

While these sources have been identified, quantitative data regarding the abundance and yield of this compound from these plants is not extensively documented in publicly available literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₅₂O₃ |

| Molecular Weight | 484.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO |

| Storage Temperature | 2-8°C |

Experimental Protocols: Isolation and Purification

3.1. Extraction

-

Plant Material Preparation: Air-dry the roots of Panax ginseng and grind them into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (or methanol) at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions.

-

Concentration of Fractions: Concentrate each fraction separately using a rotary evaporator.

3.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the chloroform and/or ethyl acetate fraction to column chromatography on a silica gel stationary phase. Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the target compound (as indicated by TLC analysis against a standard, if available) and subject them to preparative HPLC for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

3.4. Structure Elucidation

The purified this compound can be characterized using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

4.2. Signaling Pathways

A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological activity of this compound. At present, there are no published studies detailing its mechanism of action or its effects on specific signaling pathways. Dammarane-type triterpenoids from Panax species are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, often through modulation of pathways such as NF-κB, MAPK, and PI3K/Akt.[2] However, without specific experimental data for this compound, the creation of an accurate and scientifically valid signaling pathway diagram is not possible.

Further research is warranted to elucidate the biological functions of this compound, which will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a naturally occurring triterpenoid with identified sources in Panax ginseng and Microglossa pyrifolia. While established methods for the isolation of dammarane (B1241002) triterpenoids provide a solid foundation for its purification, specific quantitative data and detailed isolation protocols for this particular compound are yet to be extensively reported. The most significant knowledge gap remains in its biological activity and mechanism of action. Future research should focus on in-vitro and in-vivo studies to uncover the pharmacological potential of this compound and its effects on cellular signaling pathways. Such investigations will be pivotal in unlocking its therapeutic promise.

References

An In-Depth Technical Guide to the Discovery and Isolation of 3-Acetoxy-24-hydroxydammara-20,25-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. This document details the initial identification of the compound from its natural source, outlines the experimental protocols for its extraction and purification, and presents its characterized physicochemical and spectroscopic data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class, a group of natural products known for their diverse and potent biological activities. First identified from the leaves of Panax pseudo-ginseng subsp. himalaicus, this compound is a constituent of the rich chemical repertoire of the Panax genus, which is renowned in traditional medicine. The structural elucidation and isolation of this molecule have been pivotal for further investigation into its potential pharmacological applications. This guide synthesizes the available scientific literature to provide a detailed account of its discovery and isolation.

Discovery and Natural Source

The initial discovery and characterization of this compound were reported by Asakawa, Kasai, Yamasaki, and Tanaka in 1987. The compound was isolated from the leaves of Panax pseudo-ginseng subsp. himalaicus, a member of the Araliaceae family. This discovery was part of broader research into the dammarane saponins (B1172615) present in this plant species. While the compound is primarily associated with Panax pseudo-ginseng, related dammarane triterpenoids are also found in other Panax species, including the well-known Panax ginseng.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and purification of this compound from its natural source.

Plant Material and Extraction

A generalized procedure for the extraction of dammarane triterpenoids from Panax leaves is as follows:

-

Collection and Preparation: Fresh leaves of Panax pseudo-ginseng subsp. himalaicus are collected and air-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol. The resulting crude extract contains a complex mixture of phytochemicals, including saponins, aglycones, and other lipids.

Isolation and Purification Workflow

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

-

Solvent Partitioning: The crude methanolic extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The dammarane glycosides and their less polar aglycones, including the target compound, tend to concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, with increasing concentrations of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining the compound in high purity.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₃ |

| Molecular Weight | 484.76 g/mol |

| Appearance | Amorphous Powder |

| CAS Number | 143519-04-4 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | Due to a lack of detailed published spectra, precise fragmentation patterns are not available. However, related dammarane triterpenes show characteristic fragmentation patterns involving the loss of water, the acetyl group, and cleavage of the side chain. |

| ¹H NMR (Proton NMR) | Specific chemical shift data from the original discovery is not readily available in public databases. General features for dammarane triterpenes include multiple singlet signals for the methyl groups in the upfield region (δ 0.8-1.2 ppm), a characteristic signal for the acetyl methyl group around δ 2.05 ppm, and signals for olefinic protons in the downfield region. |

| ¹³C NMR (Carbon NMR) | Detailed ¹³C NMR data is not available in the public domain. The spectrum would be expected to show signals for 32 carbon atoms, including characteristic peaks for the acetyl carbonyl (around δ 170 ppm), the carbon bearing the acetate group (around δ 80 ppm), and olefinic carbons. |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound. However, the broader class of dammarane triterpenoids from Panax species exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It is plausible that this compound may share some of these properties. Further investigation is required to elucidate its bioactivity profile.

Given the absence of specific data for this compound, a generalized potential signaling pathway for the anti-inflammatory effects of some dammarane triterpenoids is presented below. This is a hypothetical representation and requires experimental validation for this compound.

Conclusion

This compound is a naturally occurring dammarane triterpenoid isolated from Panax pseudo-ginseng. This guide has provided a detailed account of its discovery and the general experimental procedures for its isolation and purification. While the physicochemical properties have been characterized, a significant gap exists in the literature regarding its specific biological activities and underlying mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this compound, building upon the broader understanding of the therapeutic properties of dammarane triterpenoids.

Elucidation of the Chemical Structure of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid. This document details the spectroscopic data interpretation, experimental protocols for isolation and purification, and an exploration of the logical workflow involved in confirming its molecular architecture. While specific biological pathways for this compound are yet to be fully elucidated, this guide also discusses the known signaling pathways modulated by structurally related dammarane (B1241002) triterpenoids, offering a predictive framework for its potential biological activity. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Dammarane-type triterpenoids are a class of tetracyclic triterpenoids widely distributed in medicinal plants, notably within the Panax genus (ginseng).[1] These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities. This compound is a member of this family, and its isolation has been reported from sources such as the roots of Panax ginseng C.A. Mey.[2] The precise elucidation of its chemical structure is fundamental for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This guide serves as a technical resource for researchers engaged in the isolation, characterization, and biological evaluation of this and related natural products.

Spectroscopic Data and Structure Elucidation

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environment within the molecule. Key signals for the dammarane skeleton include the characteristic methyl singlets and the olefinic protons in the side chain.

Table 1: Representative ¹H NMR Data of a Related Dammarane Triterpenoid (3β-oleate-20S-hydroxydammar-24-en in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.45 | dd | 5.0, 11.0 |

| 24 | 5.35 | dd | 3.5, 9.5 |

| 18 | 0.82 | s | |

| 19 | 0.85 | s | |

| 21 | 1.12 | s | |

| 26 | 1.62 | s | |

| 27 | 1.70 | s | |

| 28 | 0.87 | s | |

| 29 | 0.95 | s | |

| 30 | 1.09 | s |

Data adapted from a similar compound for illustrative purposes.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment.

Table 2: Representative ¹³C NMR Data of a Related Dammarane Triterpenoid (3β-oleate-20S-hydroxydammar-24-en in CDCl₃, 125 MHz)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 39.9 | 16 | 24.8 |

| 2 | 34.1 | 17 | 49.8 |

| 3 | 218.0 | 18 | 15.2 |

| 4 | 47.4 | 19 | 16.0 |

| 5 | 55.4 | 20 | 75.4 |

| 6 | 19.7 | 21 | 25.5 |

| 7 | 34.6 | 22 | 40.5 |

| 8 | 40.3 | 23 | 22.6 |

| 9 | 50.0 | 24 | 124.8 |

| 10 | 36.8 | 25 | 131.6 |

| 11 | 22.0 | 26 | 25.7 |

| 12 | 27.5 | 27 | 17.7 |

| 13 | 42.4 | 28 | 26.7 |

| 14 | 50.3 | 29 | 21.0 |

| 15 | 31.2 | 30 | 16.4 |

Data adapted from a similar compound for illustrative purposes.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. The fragmentation pattern in the MS/MS spectrum provides valuable information about the structure, particularly the side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Formula |

| [M+H]⁺ | 485.3995 | C₃₂H₅₃O₃⁺ |

| [M+Na]⁺ | 507.3814 | C₃₂H₅₂O₃Na⁺ |

| [M-H₂O+H]⁺ | 467.3889 | C₃₂H₅₁O₂⁺ |

| [M-CH₃COOH+H]⁺ | 425.3886 | C₃₀H₄₉⁺ |

| Side chain cleavage at C20-C22 | Varies | Provides information on the side chain structure. |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and characterization of dammarane-type triterpenoids, which are applicable to this compound.

Isolation and Purification Workflow

The isolation of the target compound from its natural source, such as the roots of Panax ginseng, typically involves a multi-step process.

Caption: A generalized workflow for the isolation and purification of dammarane triterpenoids.

Detailed Methodologies

3.2.1. Extraction:

-

Air-dry the plant material (e.g., roots of Panax ginseng) at room temperature and pulverize into a fine powder.

-

Extract the powdered material with methanol or ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours) with occasional agitation.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3.2.2. Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

3.2.3. Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

-

Further purify the combined fractions using octadecylsilyl (ODS) column chromatography and/or Sephadex LH-20 column chromatography.

-

Isolate the pure compound using preparative high-performance liquid chromatography (HPLC).

3.2.4. Spectroscopic Analysis:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Obtain high-resolution mass spectra using ESI-MS or a similar technique to confirm the molecular formula.

Logical Workflow for Structure Elucidation

The determination of the chemical structure is a logical process of piecing together evidence from various spectroscopic experiments.

Caption: The logical workflow for elucidating the chemical structure from spectroscopic data.

Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, numerous studies on structurally similar dammarane triterpenoids have revealed their ability to modulate key cellular signaling pathways. This provides a basis for predicting the potential therapeutic applications of the target compound.

Liver X Receptor α (LXRα) Pathway

Some dammarane triterpenoids have been shown to activate the Liver X Receptor α (LXRα), a nuclear receptor that plays a crucial role in cholesterol metabolism and the inflammatory response. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1, potentially offering a therapeutic strategy for atherosclerosis.

Caption: A simplified diagram of the LXRα signaling pathway potentially modulated by dammarane triterpenoids.

Conclusion

The chemical structure of this compound can be confidently elucidated through a systematic application of modern spectroscopic techniques and logical data interpretation. This technical guide provides a framework for its isolation, characterization, and the prediction of its biological activities based on the established pharmacology of related dammarane triterpenoids. Further research is warranted to isolate this compound in larger quantities, confirm its spectroscopic properties, and explore its therapeutic potential through in vitro and in vivo studies. The methodologies and workflows presented herein are intended to facilitate such future investigations.

References

The Biosynthesis Pathway of Dammarane Triterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane-type triterpenoids, a prominent class of tetracyclic triterpenes, are the primary bioactive constituents of esteemed medicinal plants such as Panax ginseng (Korean ginseng) and Panax notoginseng. These compounds, particularly the ginsenosides (B1230088), exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, making them a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of dammarane (B1241002) triterpenoids, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and pharmacology.

The Core Biosynthesis Pathway

The biosynthesis of dammarane triterpenoids is a complex enzymatic cascade that begins with the universal precursors of isoprenoids and proceeds through a series of cyclization, oxidation, and glycosylation reactions. The pathway can be broadly divided into three key stages: the formation of the universal C30 precursor, the cyclization to the dammarane skeleton, and the subsequent diversification through hydroxylation and glycosylation.

The Mevalonate (B85504) (MVA) Pathway: Genesis of the Precursor

The journey to dammarane triterpenoids begins in the cytoplasm with the mevalonate (MVA) pathway. This fundamental metabolic route synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. A series of enzymatic steps, outlined below, leads to the formation of farnesyl pyrophosphate (FPP), a C15 intermediate, which is then dimerized to form the C30 compound, squalene (B77637). Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), the immediate precursor for triterpenoid (B12794562) cyclization.

The key enzymatic steps of the MVA pathway leading to 2,3-oxidosqualene are:

-

Acetyl-CoA acetyltransferase (AACT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate. This is a key rate-limiting step in the pathway.

-

Mevalonate kinase (MVK): Phosphorylates mevalonate to mevalonate-5-phosphate.

-

Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.

-

Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates mevalonate-5-pyrophosphate to yield IPP.

-

Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to DMAPP.

-

Farnesyl pyrophosphate synthase (FPS): Sequentially condenses two molecules of IPP with DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).

-

Squalene synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.[1]

-

Squalene epoxidase (SQE): Introduces an epoxide group to squalene to form 2,3-oxidosqualene.[1][2]

Formation of the Dammarane Skeleton

The crucial branching point from general sterol synthesis to dammarane triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DS) .[2][3] This enzyme facilitates a proton-initiated cyclization cascade of the linear 2,3-oxidosqualene substrate to form the tetracyclic dammarane cation, which is then quenched by water to yield dammarenediol-II, the foundational skeleton of all dammarane-type ginsenosides.[4]

Hydroxylation: The Path to Protopanaxadiol (B1677965) and Protopanaxatriol (B1242838)

Following the formation of the basic dammarane framework, a series of regio- and stereospecific hydroxylation reactions occur, catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are critical for the subsequent glycosylation and the resulting diversification of ginsenosides. Two key CYP450 enzymes have been identified in Panax ginseng:

-

Protopanaxadiol synthase (PPDS; CYP716A47): This enzyme hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[5][6] PPD is the aglycone core of the protopanaxadiol-type ginsenosides.

-

Protopanaxatriol synthase (PPTS; CYP716A53v2): This enzyme further hydroxylates protopanaxadiol at the C-6 position to yield protopanaxatriol (PPT).[7] PPT serves as the aglycone for the protopanaxatriol-type ginsenosides.

Glycosylation: Generating a Diverse Array of Ginsenosides

The final and most extensive diversification step in the biosynthesis of dammarane triterpenoids is glycosylation. This process involves the attachment of various sugar moieties to the hydroxyl groups of the PPD and PPT aglycones. These reactions are catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) .[3] The UGTs utilize activated sugar donors, such as UDP-glucose, to sequentially add sugar units to different positions on the aglycone, primarily at the C-3, C-6, and C-20 hydroxyl groups. The number, type, and linkage of these sugar chains give rise to the vast structural diversity of ginsenosides, with each unique structure exhibiting distinct pharmacological properties.

Data Presentation

While extensive research has elucidated the enzymatic steps in dammarane triterpenoid biosynthesis, comprehensive quantitative kinetic data for all key enzymes is not consistently available in the literature. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of UDP-Glycosyltransferases in Ginsenoside Biosynthesis

| Enzyme | Substrate | Product | Km (mM) | Vmax (µmol/min/mg) | Source |

| BsAbfA | Ginsenoside Rc | Compound K | 0.4 | Not Reported | [8] |

| BglNar | p-nitrophenyl-β-D-glucopyranoside | p-nitrophenol + Glucose | 9.06 ± 0.28 | 24.0 ± 0.34 | [8] |

| SGT | UDP-glucose | Glucosyl-ginsenoside Rh2 | 0.012 (mol/L) | 0.56 (mol/L/min) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of dammarane triterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of Dammarenediol-II Synthase in E. coli

This protocol describes the expression of Panax ginseng Dammarenediol-II Synthase (PgDS) in E. coli and its subsequent purification.

4.1.1 Materials

-

E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3))

-

pET expression vector (e.g., pET-28a(+)) containing the codon-optimized PgDS gene with a His-tag

-

Luria-Bertani (LB) medium

-

Kanamycin (B1662678) (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

4.1.2 Procedure

-

Transform the pET-PgDS plasmid into competent E. coli cells and plate on LB agar (B569324) with kanamycin.

-

Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16-20°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged PgDS with 5 column volumes of elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Dammarenediol-II Synthase

This protocol outlines a method to determine the activity of purified recombinant Dammarenediol-II Synthase.

4.2.1 Materials

-

Purified recombinant Dammarenediol-II Synthase (DS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

2,3-Oxidosqualene (substrate)

-

Ethyl acetate (B1210297)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Dammarenediol-II standard

4.2.2 Procedure

-

Prepare a reaction mixture containing 100 µL of assay buffer, 10 µM 2,3-oxidosqualene (dissolved in a small amount of detergent like Triton X-100 to aid solubility), and 1-5 µg of purified DS enzyme.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the dried residue in a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or after derivatization with BSTFA).

-

Analyze the sample by GC-MS, comparing the retention time and mass spectrum with an authentic dammarenediol-II standard to confirm product formation.

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve.

Protocol 3: HPLC-MS/MS Analysis of Ginsenosides

This protocol provides a general method for the qualitative and quantitative analysis of ginsenosides from plant extracts or enzymatic reactions.[5][9]

4.3.1 Materials

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Ginsenoside standards (e.g., Rb1, Rg1, Rd, Re, etc.).

-

Sample extract (dissolved in methanol (B129727) or a suitable solvent).

4.3.2 Procedure

-

Sample Preparation: Prepare a methanolic solution of the plant extract or the enzymatic reaction mixture. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, for example:

-

0-2 min: 10% B

-

2-15 min: 10-50% B

-

15-25 min: 50-90% B

-

25-28 min: 90% B

-

28-30 min: 90-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI positive and/or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

-

For MRM, specific precursor-to-product ion transitions for each ginsenoside of interest need to be determined using authentic standards.

-

Typical ESI source parameters: Capillary voltage 3.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C.

-

-

Data Analysis:

-

Identify ginsenosides in the sample by comparing their retention times and mass fragmentation patterns with those of the authentic standards.

-

For quantification, construct calibration curves for each ginsenoside standard and calculate the concentration in the sample based on the peak areas in the MRM chromatograms.

-

Mandatory Visualization

Biosynthesis Pathway of Dammarane Triterpenoids

Biosynthesis pathway of dammarane triterpenoids.

Experimental Workflow for Enzyme Activity Assay

General workflow for in vitro enzyme activity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 5. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular cloning, expression, purification, and functional characterization of dammarenediol synthase from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Acetoxy-24-hydroxydammara-20,25-diene physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid (B12794562). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Physical and Chemical Properties

This compound is a naturally occurring triterpenoid that has been isolated from plants of the Panax genus, notably Panax ginseng[1]. Structurally, it belongs to the dammarane (B1241002) class of tetracyclic triterpenes, characterized by a distinctive four-ring carbon skeleton. The presence of an acetoxy group at the C-3 position and a hydroxyl group at the C-24 position, along with two double bonds in the side chain, define its specific chemical nature.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₂O₃ | [2] |

| Molecular Weight | 484.76 g/mol | [2] |

| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene | |

| CAS Number | 143519-04-4 | [2] |

| Physical Form | Powder | - |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | - |

| Predicted Boiling Point | 546.5 ± 50.0 °C | - |

| Predicted Density | 1.02 g/cm³ | - |

| Predicted pKa | 14.45 ± 0.20 | - |

Note: Predicted values are computationally generated and may not reflect experimentally determined values.

Experimental Protocols

Isolation from Panax ginseng

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots or flower buds of Panax ginseng) is subjected to ultrasound-assisted extraction with methanol (B129727) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes). This process is typically repeated multiple times to ensure efficient extraction.[3]

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.[3]

-

Preliminary Fractionation: The crude extract is dissolved in water and subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20). Elution is performed with a stepwise gradient of aqueous methanol (e.g., water, 60% methanol, and 80% methanol) to separate compounds based on polarity. The less polar fractions, which are expected to contain this compound, are collected.[3]

-

Solid Phase Extraction (SPE): The collected fraction is further purified using SPE with a C18 cartridge to remove more polar impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compound. The identity and purity of the isolated this compound would then be confirmed by spectroscopic methods.

Spectral Data (Predicted and General)

Detailed experimental spectral data for this compound is not widely published. However, based on the known structure and data from similar dammarane triterpenoids, the expected spectral characteristics are outlined below.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetoxy group, water, and cleavage of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would exhibit characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, signals for methine and methylene (B1212753) protons in the ring system, and olefinic protons in the side chain. A sharp singlet around δ 2.0 ppm would be indicative of the acetyl protons.

-

¹³C-NMR: The carbon NMR spectrum would show signals for all 32 carbons. Key resonances would include those for the carbonyl and methyl carbons of the acetoxy group, the quaternary carbons of the dammarane skeleton, and the sp² hybridized carbons of the double bonds in the side chain.

Biological Activity and Signaling Pathways (General for Dammarane Triterpenoids)

While specific biological activities for this compound have not been extensively reported, the broader class of dammarane-type triterpenoids from Panax ginseng is known to possess a wide range of pharmacological effects. These include anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.[4][5][6][7][8] The biological effects of these compounds are often mediated through the modulation of various cellular signaling pathways.

Potential Anticancer Effects and Associated Signaling Pathways

Dammarane triterpenoids have been shown to induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer cell lines.[9][10] These effects are often linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Potential PI3K/Akt Signaling Pathway Modulation

Caption: Potential inhibition of the PI3K/Akt pathway by dammarane triterpenoids.

Potential Anti-inflammatory Effects and Associated Signaling Pathways

The anti-inflammatory properties of dammarane triterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB signaling pathway.

Potential NF-κB Signaling Pathway Modulation

Caption: Potential inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Potential Role in Metabolic Regulation via LXRα Activation

Some dammarane triterpenoids have been shown to play a role in metabolic regulation, including cholesterol metabolism, through the activation of the Liver X Receptor alpha (LXRα) pathway. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, potentially offering therapeutic benefits in conditions like atherosclerosis.[11]

Potential LXRα Signaling Pathway Activation

Caption: Potential activation of the LXRα signaling pathway by dammarane triterpenoids.

Conclusion and Future Directions

This compound is a member of the pharmacologically significant class of dammarane triterpenoids. While its specific physical, chemical, and biological properties are not yet fully elucidated, its structural similarity to other well-studied ginsenosides (B1230088) suggests a potential for various therapeutic applications. Further research is warranted to isolate and characterize this compound in greater detail, including comprehensive spectroscopic analysis and a thorough investigation of its biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]

- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Mechanistic Insights into 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Overview for Researchers

For Immediate Release

Representative Spectral Data

The complete spectral data for 3-Acetoxy-24-hydroxydammara-20,25-diene is not extensively published. However, the following tables summarize representative ¹H and ¹³C NMR data for a closely related dammarane-type triterpenoid, which provides a foundational understanding of the expected spectral features. Mass spectrometry data characteristics are also discussed.

Table 1: Representative ¹H NMR Spectral Data of a Dammarane-Type Triterpenoid Analog

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3 | 4.51 | dd | 11.5, 4.5 |

| 21 | 1.25 | s | |

| 26 | 1.69 | s | |

| 27 | 1.62 | s | |

| 28 | 0.88 | s | |

| 29 | 0.80 | s | |

| 30 | 0.98 | s | |

| OAc | 2.05 | s |

Table 2: Representative ¹³C NMR Spectral Data of a Dammarane-Type Triterpenoid Analog

| Position | Chemical Shift (δ) ppm |

| 1 | 38.7 |

| 2 | 23.7 |

| 3 | 81.0 |

| 4 | 37.9 |

| 5 | 55.7 |

| 6 | 18.3 |

| 7 | 34.9 |

| 8 | 40.4 |

| 9 | 50.4 |

| 10 | 37.1 |

| 11 | 21.6 |

| 12 | 28.1 |

| 13 | 42.1 |

| 14 | 50.2 |

| 15 | 31.9 |

| 16 | 26.8 |

| 17 | 54.8 |

| 18 | 15.6 |

| 19 | 16.2 |

| 20 | 154.0 |

| 21 | 108.0 |

| 22 | 37.4 |

| 23 | 24.5 |

| 24 | 124.9 |

| 25 | 131.7 |

| 26 | 25.7 |

| 27 | 17.7 |

| 28 | 28.0 |

| 29 | 16.5 |

| 30 | 16.8 |

| OAc (C=O) | 171.0 |

| OAc (CH₃) | 21.3 |

Mass Spectrometry (MS) Data:

Electron Ionization Mass Spectrometry (EI-MS) of dammarane-type triterpenoids typically shows a molecular ion peak [M]⁺, although it may be weak. Common fragmentation patterns involve the loss of the acetyl group ([M-60]⁺), water ([M-18]⁺), and cleavage of the side chain.

Experimental Protocols

The following outlines a general methodology for the extraction, isolation, and structural elucidation of dammarane-type triterpenoids from plant sources, such as Panax ginseng.

Extraction and Isolation Workflow

Caption: General workflow for the isolation of dammarane triterpenoids.

Detailed Protocol:

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Triterpenoids are often enriched in the EtOAc and n-BuOH fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel. A gradient elution system, for example, with increasing concentrations of MeOH in chloroform (B151607) (CHCl₃) or water, is used to separate the components into multiple sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to yield the pure compounds.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the positions of substituents.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the compound.

Biological Activity and Signaling Pathway

Dammarane-type triterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key signaling pathways modulated by some dammarane triterpenoids is the Liver X Receptor (LXRα) pathway, which plays a crucial role in the regulation of lipid metabolism and inflammation.

LXRα Signaling Pathway

Caption: Activation of the LXRα signaling pathway by dammarane triterpenoids.

Pathway Description:

-

Activation: Dammarane triterpenoids can act as agonists for the Liver X Receptor α (LXRα), which exists as a heterodimer with the Retinoid X Receptor (RXR) in the cytoplasm, bound to a co-repressor (CoR).

-

Conformational Change and Translocation: Upon binding of the dammarane triterpenoid, the LXRα-RXR complex undergoes a conformational change, leading to the dissociation of the co-repressor and recruitment of a co-activator (CoA). This activated complex then translocates to the nucleus.

-

Gene Transcription: In the nucleus, the activated LXRα-RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.

-

Biological Effects: This binding initiates the transcription of genes involved in cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), leading to increased cholesterol efflux from macrophages. This process is crucial in preventing the formation of foam cells, a key event in atherosclerosis. Additionally, LXRα activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.

An In-depth Technical Guide on 3-Acetoxy-24-hydroxydammara-20,25-diene (CAS: 143519-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562), a class of natural products predominantly isolated from the roots of Panax ginseng C.A. Mey.[1] Dammarane (B1241002) triterpenoids, including a wide array of ginsenosides, are recognized as the principal bioactive constituents of ginseng, contributing to its diverse pharmacological effects.[2] This technical guide provides a comprehensive overview of the available technical data, experimental protocols, and potential biological activities of this compound, aimed at facilitating further research and drug development efforts.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, handling, and formulation.

| Property | Value | Reference |

| CAS Number | 143519-04-4 | [3][4][5] |

| Molecular Formula | C₃₂H₅₂O₃ | [5] |

| Molecular Weight | 484.76 g/mol | [4][5] |

| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene | [4] |

| InChI Key | JQZGFSMFYISVKP-MSFIPKIASA-N | [4] |

| Purity | Typically ≥97% (commercial sources) | [4] |

| Storage Temperature | 2-8 °C | [4] |

| Spectroscopic Data | Description |

| ¹H NMR | Characteristic signals for the triterpenoid backbone, including methyl singlets, olefinic protons, and a proton at C-3 deshielded by the acetoxy group. |

| ¹³C NMR | Resonances corresponding to the 32 carbon atoms of the molecule, including the carbonyl carbon of the acetoxy group and the olefinic carbons of the two double bonds. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ or related adducts, along with fragmentation patterns characteristic of the dammarane skeleton and the loss of the acetoxy and hydroxyl groups. |

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and standard assays to evaluate its potential biological activities.

Isolation from Panax ginseng

The following is a generalized protocol for the isolation of dammarane triterpenoids from Panax ginseng, which can be adapted for the specific target compound.

Experimental Workflow for Isolation

References

- 1. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Bioactivity Screening of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that can be isolated from the roots of Panax ginseng C.A.Mey. As a member of the vast family of ginsenosides (B1230088) and their derivatives, this compound holds potential for various pharmacological activities, a hallmark of triterpenoids from this renowned medicinal plant. Dammarane (B1241002) triterpenoids, the primary active secondary metabolites of Panax ginseng, have demonstrated a wide array of biological effects, including but not limited to anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.

This technical guide provides a framework for the preliminary bioactivity screening of this compound. Due to a lack of specific published research on this particular derivative, this document outlines established methodologies and presents illustrative data from studies on closely related dammarane triterpenoids. This approach offers a robust starting point for researchers seeking to investigate the therapeutic potential of this and similar molecules.

Data Presentation: Bioactivity of Related Dammarane Triterpenoids

To provide a contextual baseline for screening this compound, the following table summarizes the cytotoxic activities of various dammarane-type saponins (B1172615) isolated from Panax ginseng flower buds against several human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 6'-malonyl formyl ginsenoside F1 | HL-60 (Human promyelocytic leukemia) | 16.74 |

| MGC80-3 (Human gastric carcinoma) | 29.51 | |

| Hep-G2 (Human hepatoma) | 20.48 | |

| Ginsenoside ORh1 | Murine H22 Hepatoma Cells | 42.44 |

Data sourced from studies on dammarane triterpenoids from Panax ginseng.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the preliminary bioactivity screening of novel triterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the potential anticancer activity of a compound.

a. Materials and Reagents:

-

Human cancer cell lines (e.g., HL-60, MGC80-3, Hep-G2)

-

RPMI-1640 or DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

CO2 incubator

-

Microplate reader

b. Experimental Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^4 cells/mL in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

a. Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

DMEM medium with 10% FBS

-

96-well plates

b. Experimental Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

Hypothesized Signaling Pathway Inhibition

Many dammarane triterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for this compound, should it possess anti-inflammatory properties.

Conclusion

While specific bioactivity data for this compound is not yet available in the public domain, its structural classification as a dammarane triterpenoid from Panax ginseng strongly suggests potential therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for the systematic investigation of this compound's bioactivity. Researchers are encouraged to employ these methodologies to elucidate its cytotoxic, anti-inflammatory, and other potential pharmacological effects, thereby contributing to the growing body of knowledge on the medicinal chemistry of ginsenosides and their derivatives.

References

Unraveling the Therapeutic Potential of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Mechanistic Hypothesis

For Immediate Release

Shanghai, China – December 5, 2025 – As the quest for novel therapeutic agents continues, researchers and drug development professionals are increasingly turning their attention to natural compounds with promising pharmacological profiles. Among these, 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid (B12794562) isolated from the roots of Panax ginseng C.A. Mey., has emerged as a molecule of interest. While direct, in-depth studies on its specific mechanism of action remain limited, a hypothesis can be formulated based on the well-documented activities of structurally related dammarane (B1241002) triterpenoids. This whitepaper aims to provide a comprehensive technical guide on the hypothesized mechanism of action of this compound, drawing parallels from analogous compounds to inform future research and drug development endeavors.

Dammarane triterpenoids, a major class of bioactive constituents in Panax species, are renowned for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. It is postulated that this compound shares these properties and may exert its therapeutic effects through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.

Hypothesized Anti-Inflammatory Mechanism of Action

Inflammation is a complex biological response implicated in numerous diseases. A key regulator of this process is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Based on the known anti-inflammatory effects of other dammarane triterpenoids, it is hypothesized that this compound may inhibit the activation of the NF-κB pathway.

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This proposed mechanism suggests that the compound could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Hypothesized Cytotoxic and Anti-Cancer Mechanism of Action

Many dammarane triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis (programmed cell death). It is plausible that this compound also possesses anti-cancer properties by initiating the apoptotic cascade.

Proposed Experimental Workflow for Assessing Cytotoxicity and Apoptosis:

Caption: Experimental workflow for evaluating cytotoxic and apoptotic effects.

Quantitative Data from Related Dammarane Triterpenoids

| Compound | Cell Line | IC50 (µM) |

| Ginsenoside Rg3 | Various Cancer Cells | 15 - 50 |

| Ginsenoside Rh2 | Various Cancer Cells | 10 - 30 |

| Protopanaxadiol | Various Cancer Cells | 5 - 20 |

Note: IC50 values are approximate and can vary depending on the cell line and experimental conditions.

Detailed Methodologies for Key Experiments

To rigorously test the proposed mechanisms of action, the following experimental protocols are recommended:

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis for Apoptotic Proteins

-

Objective: To investigate the effect of the compound on the expression of key apoptotic proteins.

-

Procedure:

-

Treat cells with the compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, and PARP, with β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Future Directions and Conclusion

The hypotheses presented in this whitepaper provide a foundational framework for investigating the mechanism of action of this compound. Further research, including the detailed experimental protocols outlined, is crucial to validate these proposed pathways and to fully elucidate the therapeutic potential of this promising natural compound. The exploration of its effects on other relevant signaling cascades, such as the MAPK and PI3K/Akt pathways, will also be vital in constructing a comprehensive understanding of its pharmacological profile. The insights gained from such studies will be invaluable for the future development of novel therapeutics for inflammatory diseases and cancer.

Methodological & Application

Application Notes and Protocols: Extraction of 3-Acetoxy-24-hydroxydammara-20,25-diene from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that has been isolated from the roots of Panax ginseng C.A. Mey.[1] Dammarane (B1241002) triterpenes are a major class of bioactive compounds in ginseng and are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound from Panax ginseng roots. Additionally, a putative signaling pathway for its potential anti-inflammatory activity is presented.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, the following table provides an estimated yield based on general extraction of dammarane triterpenoids from Panax ginseng. Actual yields may vary depending on the quality of the plant material and the precision of the experimental execution.

| Extraction/Purification Step | Starting Material (g) | Product | Estimated Yield (mg) | Purity (%) |

| Methanol (B129727) Extraction | 1000 g of dried P. ginseng roots | Crude Methanol Extract | 150,000 - 200,000 | - |

| Solvent Partitioning | 150 g of Crude Extract | Ethyl Acetate (B1210297) Fraction | 30,000 - 45,000 | - |

| Column Chromatography (Silica Gel) | 30 g of Ethyl Acetate Fraction | Triterpenoid-rich Fraction | 5,000 - 8,000 | ~40-50 |

| Column Chromatography (MCI Gel) | 5 g of Triterpenoid-rich Fraction | Partially Purified Fraction | 1,000 - 1,500 | ~70-80 |

| Preparative HPLC | 100 mg of Partially Purified Fraction | This compound | 5 - 15 | >95 |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

Preparation of Plant Material

-

Obtain high-quality dried roots of Panax ginseng.

-

Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.

-

Store the powdered plant material in an airtight container in a cool, dry place until use.

Extraction

-

Weigh 1 kg of powdered Panax ginseng root and place it in a large-capacity Soxhlet apparatus or a large glass container for maceration.

-

Soxhlet Extraction: Add 10 L of methanol to the flask and perform continuous extraction for 24-48 hours.

-

Maceration: Immerse the powder in 10 L of methanol and allow it to stand for 3-5 days at room temperature with occasional stirring.

-

After extraction, filter the methanol extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Solvent Partitioning

-

Suspend the crude methanol extract in 2 L of distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform successive liquid-liquid partitioning with n-hexane (3 x 2 L) to remove non-polar lipids and chlorophylls. Discard the n-hexane layers.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 2 L).[3]

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction, which is enriched in triterpenoids.

Column Chromatography: Silica (B1680970) Gel

-

Prepare a silica gel (100-200 mesh) column packed in a suitable solvent such as chloroform (B151607).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).[3]

-

Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine the fractions containing the target compound based on the TLC profile.

Column Chromatography: MCI Gel

-

Pack a column with MCI gel CHP20P and equilibrate with water.

-

Dissolve the triterpenoid-rich fraction from the silica gel column in a small amount of methanol and then dilute with water.

-

Load the sample onto the MCI gel column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, 100% methanol).[3][4]

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.

-

Combine the relevant fractions and concentrate to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the fraction containing the target compound using a preparative HPLC system equipped with a C18 column.[3][5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient should be optimized based on analytical HPLC results. A starting point could be 60% acetonitrile in water, increasing to 90% over 40 minutes.

-

Detection: UV detection at 203 nm is suitable for dammarane triterpenoids.[6]

-

Inject the sample and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain the purified compound.

-

Assess the purity of the final compound using analytical HPLC.

Structure Elucidation

Confirm the identity of the purified this compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound have not been fully elucidated, many dammarane triterpenoids from ginseng are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7] The following diagram illustrates a hypothetical mechanism of action.

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dammarane triterpenes from the leaves of Panax ginseng enhance cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for 3-Acetoxy-24-hydroxydammara-20,25-diene quantification

An HPLC Method for the Quantification of 3-Acetoxy-24-hydroxydammara-20,25-diene

This document provides a comprehensive guide for the quantification of this compound, a dammarane-type triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a triterpenoid that has been isolated from natural sources such as the roots of Panax ginseng C.A.Mey.[1] Triterpenoids are a diverse class of naturally occurring compounds with a wide range of biological activities, making their accurate quantification crucial for research and quality control. This application note details a robust HPLC method for the separation and quantification of this specific dammarane (B1241002) derivative.

The proposed method is based on reversed-phase chromatography, which is a common and effective technique for the analysis of triterpenoids.[2][3] Due to the fact that many saponins (B1172615) and triterpenoids lack strong chromophores for UV detection, method development often involves testing for optimal detection wavelengths at the lower end of the UV spectrum or employing alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[2][4][5] However, some triterpenoids do exhibit UV absorbance in the range of 200-255 nm.[6][7] This protocol will primarily focus on UV detection, with considerations for alternative detectors.

Experimental

-

Reference Standard: this compound (purity ≥95%). This can be sourced from suppliers like AA Blocks or MedChemExpress.[1]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Acid: Formic acid or acetic acid (analytical grade).

-

Sample Extraction Solvents: Methanol, ethanol, or a mixture of methanol and chloroform.[2][8][9]

A standard HPLC system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatography Data System (CDS) for data acquisition and processing.

The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 3.5 µm). A C30 column may offer better resolution for complex triterpenoid mixtures.[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm. It is recommended to run a PDA scan of the standard to determine the optimal detection wavelength.[2][6] |

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material).

-

Grinding: Grind the dried sample material to a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered sample into a flask.

-

Add 20 mL of methanol (or another suitable extraction solvent).

-

Sonicate the mixture for 30 minutes or perform reflux extraction.[8]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine all the supernatants.

-

-

Concentration and Reconstitution:

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

-

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Quantification